2-Bromo-6-(trifluoromethyl)benzaldehyde
Description
2-Bromo-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzaldehyde core. The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the compound’s electronic properties and reactivity, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate .
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULDJIEQWROJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236141-95-9 | |
| Record name | 2-bromo-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Hydrolysis of 2-(Trifluoromethyl)Dichlorotoluene Derivatives
Overview:
This method involves the hydrolysis of 2-(trifluoromethyl)dichlorotoluene compounds under controlled conditions, utilizing inorganic and organic solvents, with subsequent oxidation and purification steps.
- Raw Material: 2-(Trifluoromethyl)dichlorotoluene (a key precursor)
- Reaction Conditions:
- Temperature: 150–190°C
- Pressure: 0.3–0.78 MPa
- Solvent: Dichloromethane, chloroform, ethyl acetate, or cyclic hexane (as per patent CN102070420A)
- Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide or ethyl trioctylphosphonium salts can be added to enhance reaction rate and selectivity.
- Reagents:
- Water in 10–25 molar ratio relative to the dichlorotoluene derivative
- Alkali-metal salts (preferably sodium acetate) and inorganic acids (hydrobromic acid)
- Hydrogen peroxide (for oxidation steps, molar ratio 1:1 to 20 with respect to the precursor)
- Cooling, filtration, distillation, and rectification under vacuum to isolate the aldehyde with purity ≥99%.
- The process benefits from simple post-treatment, including washing, drying, and chromatography.
Research Findings:
This method achieves a high conversion rate (~100%) and high purity, with operation advantages such as low cost and straightforward post-processing.
Fluorination of Trichloromethyl Toluene Derivatives
Overview:
Selective fluoridation of 2-(trichloromethyl)toluenes using antimony halides and hydrogen fluoride (HF) under controlled conditions yields the trifluoromethyl intermediate, which is then oxidized to the aldehyde.
- Raw Material: 2-(Trichloromethyl)toluenes
- Reaction Conditions:
- Temperature: 60–110°C
- Pressure: 1.0–5.0 MPa
- Catalysts: Antimony trifluoride or antimony pentachloride
- Fluorination molar ratio: 3.5–4.5 times the precursor
- Key Steps:
- Mixing the precursor with antimony halides and cooling to 5–15°C
- Adding HF to carry out the fluoridation
- Post-reaction purification involves distillation and chromatography to isolate the trifluoromethylbenzene derivative
Conversion to Benzaldehyde:
The trifluoromethylbenzene intermediate is further oxidized to benzaldehyde through established oxidation protocols, typically involving oxidative reagents under mild conditions.
Research Findings:
This method emphasizes high selectivity and yield, with industrial applicability due to high efficiency and relatively mild reaction conditions.
Oxidation of Trifluoromethyl-Substituted Precursors
Overview:
Oxidation of trifluoromethyl-substituted benzyl compounds or aldehyde precursors can directly produce 2-bromo-6-(trifluoromethyl)benzaldehyde.
- Raw Material: Trifluoromethylbenzyl derivatives or related intermediates
- Reaction Conditions:
- Oxidants such as potassium permanganate or chromium-based reagents
- Controlled temperature (generally below 80°C)
- Solvent: Acetic acid or acetic anhydride
- High selectivity and yield
- Suitable for scale-up in industrial settings
Research Findings:
While effective, this method requires careful control of oxidation conditions to prevent over-oxidation or side reactions.
Data Summary Table
| Method | Raw Material | Key Reagents | Reaction Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Hydrolysis of Dichlorotoluene Derivatives | 2-(Trifluoromethyl)dichlorotoluene | Water, alkali-metal salts, H2O2 | 150–190°C, 0.3–0.78 MPa | ~100% | ≥99% | Simple operation, low cost | Requires high temperature and pressure |
| Fluorination of Trichloromethyl Toluene | 2-(Trichloromethyl)toluenes | HF, antimony halides | 60–110°C, 1–5 MPa | High | High | High selectivity, industrial scale | Handling HF and corrosive reagents |
| Oxidation of Precursors | Benzyl derivatives | Oxidants like KMnO4 | Below 80°C | High | High | Direct conversion | Over-oxidation risk |
Chemical Reactions Analysis
2-Bromo-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Organic Synthesis
2-Bromo-6-(trifluoromethyl)benzaldehyde serves as an essential intermediate in the synthesis of various complex organic molecules, including:
- Pharmaceuticals : It is utilized in the development of drugs targeting specific diseases, particularly due to its unique trifluoromethyl group which enhances bioactivity and selectivity.
- Agrochemicals : The compound is also a building block for creating agrochemical agents that improve crop protection and yield.
Biological Studies
The compound has been employed in biological research to study:
- Enzyme Inhibition : Its structural properties allow it to interact with enzymes, making it useful for investigating enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : Research has shown that derivatives of this compound can influence protein functions, providing insights into cellular mechanisms.
Medicinal Chemistry
In medicinal chemistry, this compound is noted for:
- Therapeutic Development : It acts as a precursor for synthesizing potential therapeutic agents targeting various diseases, including cancer and inflammatory conditions.
- Case Study : A study highlighted its use in synthesizing compounds that inhibit phosphodiesterase (PDE4), relevant for treating psoriasis and other inflammatory diseases .
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethyl group can influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition and condensation reactions, forming new chemical bonds and structures .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules and affect biological pathways and processes .
Comparison with Similar Compounds
Substituent Effects
Trifluoromethyl (-CF₃) vs. Other Groups :
- Compared to 2-bromo-6-(difluoromethoxy)benzaldehyde (Cl derivative, ), the trifluoromethyl group offers greater electron-withdrawing effects, reducing electron density at the aromatic ring and altering reaction pathways in nucleophilic substitutions .
- 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde () replaces -CF₃ with a hydroxyl (-OH) and fluorine, increasing polarity but limiting stability under acidic conditions .
Halogen Position and Reactivity :
Pyrimidine Analogs
For example:
- 2-Bromo-6-(4-methoxyphenyl)-4-trifluoromethylpyrimidine () shows higher thermal stability (mp 2350°C) than aldehyde derivatives due to the pyrimidine ring’s rigidity .
- 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine () highlights that chlorine substitution reduces electrophilicity compared to bromine, slowing cross-coupling reactions .
Table 1: Key Parameters of Comparable Compounds
Biological Activity
2-Bromo-6-(trifluoromethyl)benzaldehyde (CAS: 1236141-95-9) is an aromatic aldehyde characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Weight : 253.02 g/mol
- Structure :
- IUPAC Name : this compound
- SMILES : FC(F)(F)C1=C(C=O)C(Br)=CC=C1
Antimicrobial Properties
Research indicates that compounds containing halogenated groups often exhibit significant antimicrobial activity. For instance, studies on similar compounds suggest that the presence of bromine and trifluoromethyl groups can enhance the binding affinity to microbial targets, potentially leading to increased antimicrobial efficacy.
Anticancer Activity
This compound has been investigated for its anticancer properties. The trifluoromethyl group is known to improve metabolic stability and bioactivity, which may contribute to enhanced anticancer effects. In vitro studies have demonstrated that derivatives of benzaldehyde with similar substituents exhibit significant cytotoxicity against various cancer cell lines .
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical pathways. The bromine and trifluoromethyl groups may enhance the compound's ability to modulate these pathways through increased binding affinity .
Study on Acetylcholinesterase Inhibition
A study focused on hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes, including this compound, revealed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .
Cytotoxicity Assessment
In cytotoxicity assays conducted on HepG2 cells, several derivatives of benzaldehyde demonstrated no significant cytotoxic effects at concentrations up to 100 µM. This suggests a favorable safety profile for further development in pharmacological applications .
Comparative Analysis of Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|---|---|
| This compound | Moderate | Significant | 46.8 - 137.7 µM | 19.1 - 881.1 µM |
| Trifluoroacetophenone | High | Moderate | Not reported | Not reported |
| Brominated Benzaldehyde Derivative | Moderate | High | Not reported | Not reported |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-6-(trifluoromethyl)benzaldehyde, and how can purity be verified?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct bromination of trifluoromethylbenzaldehyde precursors. For example, Suzuki-Miyaura coupling using aryl boronic acids and brominated intermediates can introduce the bromine substituent at the ortho position relative to the aldehyde group . Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity verification involves ¹H/¹³C NMR (characteristic aldehyde proton at δ ~10 ppm, CF₃ group splitting patterns) and GC-MS (molecular ion peak at m/z 256 for C₈H₄BrF₃O) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water (15 min); for eye exposure, irrigate with water for 15 min and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR shows distinct peaks for aldehyde (δ 10.1–10.3 ppm), aromatic protons (δ 7.5–8.0 ppm, coupling patterns depend on substitution), and CF₃ splitting .
- FT-IR : Strong C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (M⁺ = 256) and fragmentation patterns .
Advanced Research Questions
Q. How do the electron-withdrawing effects of Br and CF₃ groups influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology : The ortho -Br and meta -CF₃ groups create a highly electron-deficient aromatic ring, directing NAS to the para position relative to Br. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) reveal lowered LUMO energy (-3.2 eV), enhancing susceptibility to nucleophiles like amines or alkoxides . Competing pathways (e.g., elimination vs. substitution) can be analyzed via Hammett plots or isotopic labeling .
Q. What computational methods predict regioselectivity in reactions involving this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 with M06-2X/def2-TZVP to calculate Fukui indices for electrophilic/nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue = positive potential) to identify reactive positions .
- Example: MEP analysis shows the para position to Br has the highest positive potential (+42 kcal/mol), favoring NAS .
Q. How can this compound be leveraged in synthesizing pharmaceuticals or agrochemicals?
- Methodology :
- Wittig Reactions : React with ylides to form α,β-unsaturated aldehydes for anticancer agent precursors (e.g., N,N’-(Arylmethylene)bisamides) .
- Cross-Coupling : Use in Buchwald-Hartwig amination to introduce amino groups for herbicide intermediates (e.g., sulfonylurea analogs) .
- Data Table :
| Application | Reaction Type | Key Product | Bioactivity |
|---|---|---|---|
| Antitumor Agents | Aldol Condensation | Chalcone Derivatives | Cytotoxicity (IC₅₀ = 2 µM) |
| Herbicides | Suzuki Coupling | Biaryl Ethers | ALS Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
